molecular formula C15H19N3O3S2 B5942020 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole

5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole

Cat. No.: B5942020
M. Wt: 353.5 g/mol
InChI Key: ZKDFDLNMTWGFQT-NWDGAFQWSA-N
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Description

5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[421]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole is a complex organic compound with a unique structure that combines a bicyclic nonane ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic nonane ring, the introduction of the sulfonyl group, and the construction of the thiophene and oxazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-thiazole
  • 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-imidazole

Uniqueness

The uniqueness of 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-17-11-2-3-12(17)9-18(7-6-11)23(19,20)15-5-4-14(22-15)13-8-16-10-21-13/h4-5,8,10-12H,2-3,6-7,9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDFDLNMTWGFQT-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1CN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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